2,3-DIFLUORO-4''-HEPTYL-4-PENTYLTERPHENYL
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Overview
Description
2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL: is a chemical compound with the molecular formula C30H36F2 and a molecular weight of 434.6 g/mol . This compound is characterized by the presence of two fluorine atoms, a heptyl group, and a pentyl group attached to a terphenyl core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL typically involves multi-step organic synthesis techniquesThe fluorine atoms are then introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-DIFLUORO-4-HEPTYL-4-PENTYLTERPHENYL
- 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL
- 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL
Uniqueness
2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL is unique due to its specific substitution pattern and the presence of both heptyl and pentyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
121218-85-7 |
---|---|
Molecular Formula |
C30H38F2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-(1,2-difluoro-3-pentylcyclohexa-2,4-dien-1-yl)-4-heptyl-1-phenylbenzene |
InChI |
InChI=1S/C30H38F2/c1-3-5-7-8-11-15-24-20-21-27(25-16-12-9-13-17-25)28(23-24)30(32)22-14-19-26(29(30)31)18-10-6-4-2/h9,12-14,16-17,19-21,23H,3-8,10-11,15,18,22H2,1-2H3 |
InChI Key |
KAZZSUGOFOTCDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(C=C1)C2=CC=CC=C2)C3(CC=CC(=C3F)CCCCC)F |
Canonical SMILES |
CCCCCCCC1=CC(=C(C=C1)C2=CC=CC=C2)C3(CC=CC(=C3F)CCCCC)F |
Synonyms |
2,3-DIFLUORO-4/'/'-HEPTYL-4-PENTYLTERPHENYL |
Origin of Product |
United States |
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